molecular formula C4H11N3Si B1267221 Trimethylsilylmethyl azide CAS No. 87576-94-1

Trimethylsilylmethyl azide

Cat. No. B1267221
CAS RN: 87576-94-1
M. Wt: 129.24 g/mol
InChI Key: HKBUFTCADGLKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Trimethylsilylmethyl azide was first synthesized through the reaction of chloromethyltrimethylsilane with sodium azide, showcasing its stability and functional utility in synthetic organic chemistry. This synthesis not only highlights the reactivity of trimethylsilylmethyl azide but also its potential as an α-functionalized synthetic equivalent of methyl azide in various reactions (Tsuge, Kanemasa, & Matsuda, 1983).

Molecular Structure Analysis

The molecular structure of trimethylsilylmethyl azide and its derivatives, such as azido(trimethylsilyl)acetylene, has been characterized by spectroscopic methods, including NMR and IR spectroscopy. These studies provide valuable information on the structural aspects of these compounds and their stability under various conditions (Banert et al., 2015).

Chemical Reactions and Properties

Trimethylsilylmethyl azide participates in a range of chemical reactions, demonstrating its versatility. Notably, its reactions with aldehydes can lead to the synthesis of gem- and 1,3-diazides, tetrazoles, and nitriles, highlighting its utility in generating diverse chemical structures under controlled conditions (Nishiyama, Oba, & Watanabe, 1987).

Physical Properties Analysis

Trimethylsilylmethyl azide's physical properties, such as thermal stability and reactivity, play a crucial role in its application in synthetic chemistry. Its stability allows for safe handling and storage, which is essential for its use in various chemical reactions.

Chemical Properties Analysis

The chemical properties of trimethylsilylmethyl azide, including its reactivity with different chemical groups and its role in facilitating various chemical transformations, are of significant interest. Its ability to act as a precursor for the synthesis of complex molecules and materials showcases its importance in the field of chemical synthesis.

Scientific Research Applications

1. Synthesis and Cycloaddition Reaction to Acetylenic Dipolarophiles

  • Summary of Application: Trimethylsilylmethyl azide is used as an α-functionalized synthetic equivalent of methyl azide in the reaction with acetylenic dipolarophiles .
  • Methods of Application: The compound was first synthesized from the reaction of chloromethyltrimethylsilane with sodium azide. It was then used in the reaction with acetylenic dipolarophiles and the subsequent reaction of the cycloadducts with aldehydes and water in the presence of fluoride ion .
  • Results or Outcomes: The study demonstrated the use of trimethylsilylmethyl azide as a thermally stable, α-functionalized synthetic equivalent of methyl azide .

2. Electrolyte Additive in Li-Metal Batteries

  • Summary of Application: Trimethylsilyl azide (TSA) is used as an efficient electrolyte additive in Li-metal batteries .
  • Methods of Application: Along with a LiF-rich compound, the addition of 0.1 M TSA to fluoroethylene carbonate (FEC)-based electrolytes induces the formation of a conductive solid-electrolyte interphase layer on the Li-metal surface .
  • Results or Outcomes: The addition of TSA allows the formation of a dense Li-deposit morphology, greatly enhancing the Li plating–stripping reaction kinetics. A practical Li/full concentration gradient Li [Ni 0.73 Co 0.10 Mn 0.15 Al 0.02]O2 (FCG73) battery exhibits outstanding long-term cycling stability over 300 cycles and fast charge–discharge capability at a practical level .

Safety And Hazards

Trimethylsilylmethyl azide is highly flammable . It should be stored under inert gas and away from moisture . It is recommended to use explosion-proof equipment, avoid shock and friction, and avoid contact with skin, eyes, and clothing .

Future Directions

Trimethylsilylmethyl azide has been used as an efficient electrolyte additive in Li-metal batteries . Along with a LiF-rich compound, the addition of 0.1 M Trimethylsilylmethyl azide to fluoroethylene carbonate (FEC)-based electrolytes not only induces the formation of a conductive solid-electrolyte interphase layer on the Li-metal surface but also allows the formation of a dense Li-deposit morphology .

properties

IUPAC Name

azidomethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBUFTCADGLKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236487
Record name Trimethylsilylmethyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilylmethyl azide

CAS RN

87576-94-1
Record name Trimethylsilylmethyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087576941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsilylmethyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilylmethyl Azide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilylmethyl azide
Reactant of Route 2
Trimethylsilylmethyl azide
Reactant of Route 3
Trimethylsilylmethyl azide

Citations

For This Compound
83
Citations
K Nishiyama, N Tanaka - Journal of the Chemical Society, Chemical …, 1983 - pubs.rsc.org
Synthesis and Reactions of Trimethylsilylmethyl Azide … Trimethylsilylmethyl azide, prepared quantitatively from trimethylsilylmethyl chloride and sodium azide, could be used …
Number of citations: 33 pubs.rsc.org
O Tsuge, S Kanemasa, K Matsuda - Chemistry Letters, 1983 - journal.csj.jp
Thermally stable trimethylsilylmethyl azide was first synthesized from the reaction of chloromethyltrimethylsilane with sodium azide. Its use as an α-functionalized synthetic equivalent of …
Number of citations: 30 www.journal.csj.jp
T Mukaiyama, K Kuroda, Y Maruyama, Y Hayashi - Chemistry letters, 2008 - journal.csj.jp
… Then, the use of ethyl azidoacetate and 1-azidoadamantane was shown to lower the yield of 2a while trimethylsilylmethyl azide gave 2a in high yield. After a suitable azidation reagent …
Number of citations: 15 www.journal.csj.jp
Y MATSUMURA, T SHIOZAWA… - Biological and …, 1995 - jstage.jst.go.jp
… Trimethylsilyl azide and trimethylsilylmethyl azide, being useful tools for organic syntheses, are also mutagenic. Especially, it is noteworthy that trimethylsilyl azide exhibited two times …
Number of citations: 11 www.jstage.jst.go.jp
H Aoki, K Kuroda, T Mukaiyama - Chemistry Letters, 2005 - journal.csj.jp
… An efficient method for monoalkylation of unsubstituted sulfonamides was established by using alkyl diphenylphosphinites, sulfonamides and trimethylsilylmethyl azide and the monoalkylated …
Number of citations: 13 www.journal.csj.jp
K Nishiyama, H Mikuni, M Harada - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
The treatment of an aromatic acid halide with trimethylsilylmethyl azide (TMSMA) in the presence of potassium fluoride and crown ether gave triazine, methanediamine, and benzamide …
Number of citations: 7 www.journal.csj.jp
Y TERAO - jlc.jst.go.jp
… Trimethylsilyl azide and trimethylsilylmethyl azide, being useful tools for organic syntheses, are also mutagenic. Especially, it is noteworthy that trimethylsilyl azide exhibited two times …
Number of citations: 0 jlc.jst.go.jp
松村康史, 塩沢竜志, 松下秀鶴, 寺尾良保 - … and Pharmaceutical Bulletin, 1995 - jlc.jst.go.jp
… Trimethylsilyl azide and trimethylsilylmethyl azide, being useful tools for organic syntheses, are also mutagenic. Especially, it is noteworthy that trimethylsilyl azide exhibited two times …
Number of citations: 2 jlc.jst.go.jp
N Demidov, M Grebogi, C Bourne, AP McKay… - Molecules, 2023 - mdpi.com
This work reports the one-pot synthesis of sterically demanding aniline derivatives from aryllithium species utilising trimethylsilyl azide to introduce amine functionalities and conversions …
Number of citations: 2 www.mdpi.com
T Fukuda, H Akashima, M Iwao - Tetrahedron, 2005 - Elsevier
… Directed lithiation of 1-(triisopropylsilyl)gramines 1 with tert-butyllithium followed by reaction with trimethylsilylmethyl azide produced 4-amino-1-(triisopropylsilyl)gramines 7. The N-tert-…
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.